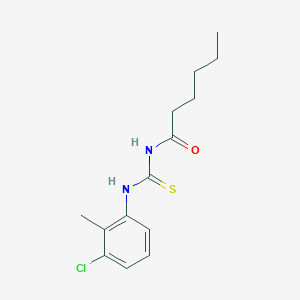![molecular formula C11H14ClN3OS B399160 N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-3-methylbutanamide](/img/structure/B399160.png)
N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-3-methylbutanamide is a fatty amide.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a compound closely related to the requested chemical, has demonstrated good antifungal activity against various pathogens such as Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii. This suggests potential applications in agriculture and medicine for similar compounds (Xue Si, 2009).
Polymerase Substrate for DNA Incorporation
Research on a related compound, 2-methylsulfanyl-4-hydroxy-5-acetoxyethyl derivative, involved its conversion into a tricyclic compound which could serve as a polymerase substrate for incorporation into DNA. This has implications for genetic engineering and biotechnological applications (David M. Williams, D. Loakes, Daniel M. Brown, 1998).
PAF Antagonist Synthesis
Another related compound, (R)-alpha-Methyl-3-pyridinebutanamine, was synthesized for the production of a Platelet-Activating Factor (PAF) antagonist. This showcases its potential in pharmaceutical research, particularly in the development of treatments for conditions influenced by PAF (D. L. Coffen, M. Okabe, R. Sun, S. Lee, G. Matcham, 1994).
Gene Expression and Antitumor Activity
Compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been studied for their role in gene expression changes and their antitumor properties. This area of research opens avenues for cancer treatment and understanding the molecular mechanisms of tumor suppression (T. Owa, A. Yokoi, K. Yamazaki, K. Yoshimatsu, T. Yamori, T. Nagasu, 2002).
Herbicidal Activity
Derivatives of S (−)-2-(4-chlorophenyl)- N -(5,7-disubstituted-2 H -[1,2,4]-thiadiazolo[2,3- a ]pyrimidin-2-ylidene)-3-methylbutanamide have shown moderate inhibitory activities against a variety of weeds, indicating potential for use in agriculture as herbicides (L. Duan, Q. Zhao, H. B. Zhang, 2010).
Insecticidal Activity
Research on sulfoxaflor and its analogs, which share structural similarities, has indicated high effectiveness against a variety of sap-feeding pest insects. These findings are significant for the development of new, potent insecticides (T. C. Sparks, G. Deboer, Nick X. Wang, J. M. Hasler, Michael R. Loso, G. B. Watson, 2012).
Eigenschaften
Produktname |
N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-3-methylbutanamide |
|---|---|
Molekularformel |
C11H14ClN3OS |
Molekulargewicht |
271.77g/mol |
IUPAC-Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C11H14ClN3OS/c1-7(2)5-10(16)15-11(17)14-9-4-3-8(12)6-13-9/h3-4,6-7H,5H2,1-2H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
GCQOYVWMKMFUKV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=NC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)CC(=O)NC(=S)NC1=NC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}pentanamide](/img/structure/B399077.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-pentanoylthiourea](/img/structure/B399078.png)
![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}pentanamide](/img/structure/B399079.png)

![N-[(2,6-dimethylphenyl)carbamothioyl]hexanamide](/img/structure/B399083.png)
![N-[(4-methylphenyl)carbamothioyl]hexanamide](/img/structure/B399085.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]hexanamide](/img/structure/B399087.png)
![N-[(2-chlorophenyl)carbamothioyl]hexanamide](/img/structure/B399088.png)
![N-[(3-chlorophenyl)carbamothioyl]hexanamide](/img/structure/B399089.png)

![N-[(2-chloro-4-iodophenyl)carbamothioyl]hexanamide](/img/structure/B399095.png)
![Ethyl 2-[(hexanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B399096.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}hexanamide](/img/structure/B399099.png)
![1-Hexanoyl-3-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-thiourea](/img/structure/B399100.png)